molecular formula C18H25NO6 B558360 Boc-beta-Hoglu(Obzl)-OH CAS No. 218943-30-7

Boc-beta-Hoglu(Obzl)-OH

Cat. No.: B558360
CAS No.: 218943-30-7
M. Wt: 351.4 g/mol
InChI Key: JABNOCWCLLYHKE-UHFFFAOYSA-N
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Description

Boc-beta-Hoglu(Obzl)-OH is a chemical compound with the molecular formula C18H25NO6 and a molecular weight of 351.39 g/mol. It is a derivative of L-beta-homoglutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a benzyl group. This compound is commonly used in peptide synthesis and other chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-Hoglu(Obzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-beta-homoglutamic acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification of the Carboxyl Group: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-Hoglu(Obzl)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl ester can be cleaved using hydrogenation in the presence of a palladium catalyst.

    Coupling Reactions: It can be used in peptide coupling reactions with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester cleavage.

    Coupling: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: L-beta-homoglutamic acid.

    Coupling: Peptides or peptide derivatives containing L-beta-homoglutamic acid residues.

Scientific Research Applications

Boc-beta-Hoglu(Obzl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a building block in peptide synthesis and in the preparation of complex organic molecules.

    Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: It is used in the synthesis of peptide-based drugs and in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and in the development of new materials

Mechanism of Action

The mechanism of action of Boc-beta-Hoglu(Obzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide coupling, and the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-glutamic acid 5-benzyl ester: Similar structure but with a different position of the benzyl ester group.

    Boc-L-aspartic acid 4-benzyl ester: Similar structure but with a different amino acid backbone.

    Boc-L-lysine 6-benzyl ester: Similar structure but with a different side chain.

Uniqueness

Boc-beta-Hoglu(Obzl)-OH is unique due to its specific structure, which allows for selective protection and deprotection of functional groups during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNOCWCLLYHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402794
Record name 6-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218943-30-7
Record name 6-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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